molecular formula C16H16N2O B11865929 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine CAS No. 62693-66-7

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine

Cat. No.: B11865929
CAS No.: 62693-66-7
M. Wt: 252.31 g/mol
InChI Key: LKIHRHQSDNPYND-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. The compound features a methoxy group attached to a phenyl ring, which is further connected to an indole structure. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable methoxy-containing reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted indole derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe in biological studies to investigate the function of indole-containing compounds in biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-indole: Similar structure but lacks the methyl group on the indole nitrogen.

    4-(4-Methoxyphenyl)-1H-indole: Similar structure but with a different substitution pattern on the indole ring.

    1-Methyl-3-(4-methoxyphenyl)-1H-indole: Similar structure but with the methyl group on the indole nitrogen.

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the methyl group on the indole nitrogen can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62693-66-7

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-methylindol-2-amine

InChI

InChI=1S/C16H16N2O/c1-18-14-6-4-3-5-13(14)15(16(18)17)11-7-9-12(19-2)10-8-11/h3-10H,17H2,1-2H3

InChI Key

LKIHRHQSDNPYND-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N)C3=CC=C(C=C3)OC

Origin of Product

United States

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